molecular formula C17H20ClNO2 B5742090 N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine

N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine

Cat. No.: B5742090
M. Wt: 305.8 g/mol
InChI Key: BAWAKNQASNAJFX-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine, isopropoxy, and methoxy groups, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine typically involves multiple steps, starting with the preparation of the benzyl precursor. The precursor is then subjected to chlorination, followed by the introduction of isopropoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the amine group by reacting the intermediate with aniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-1-hydroxy-2-methyl-2-propanaminium
  • N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride

Uniqueness

N-(2-Chloro-4-isopropoxy-5-methoxybenzyl)-N-phenylamine is unique due to its specific substitution pattern and the presence of both isopropoxy and methoxy groups on the benzyl ring

Properties

IUPAC Name

N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-12(2)21-17-10-15(18)13(9-16(17)20-3)11-19-14-7-5-4-6-8-14/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWAKNQASNAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)CNC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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